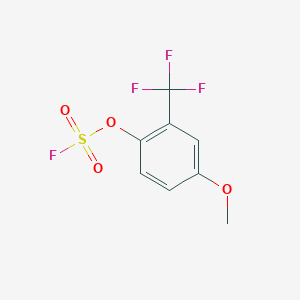

1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

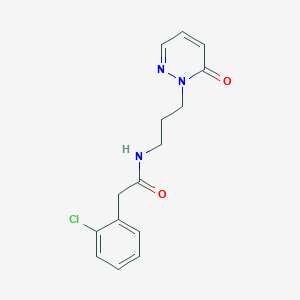

The compound you’re asking about contains several functional groups: a fluorosulfonyloxy group, a methoxy group, and a trifluoromethyl group attached to a benzene ring . The trifluoromethyl group (−CF3) is known to confer increased stability and lipophilicity in addition to its high electronegativity . The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the strong electron-withdrawing properties of both the trifluoromethyl and the trifluoromethoxy groups .Chemical Reactions Analysis

Again, while specific reactions involving “1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene” are not available, it’s known that both the trifluoromethyl and the trifluoromethoxy group are strongly electron-withdrawing groups and both have a far-reaching activating effect .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the fluorosulfonyloxy, methoxy, and trifluoromethyl groups. For example, trifluorotoluene is a colorless liquid with a density of 1.19 g/mL at 20 °C .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

- Glycosylation Enhancements : The synthesis and application of similar fluorine-containing compounds have been shown to improve glycosylation processes. For example, a system combining S-(4-methoxyphenyl) benzenethiosulfinate with trifluoromethanesulfonic anhydride has been demonstrated to effectively generate glycosyl triflates from thioglycosides, which are then converted to glycosides with good yield and selectivity (Crich & Smith, 2000).

Materials Science Applications

- Ion Exchange Membranes : Research into fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures has shown promising results for the development of highly conducting and stable proton exchange membranes. These materials exhibit enhanced mechanical, thermal, and oxidative stability, suggesting potential for commercial ion exchange membrane replacement (Kim, Park, & Lee, 2020).

Environmental Chemistry Applications

- Groundwater Remediation : The effectiveness of heat-activated persulfate in oxidizing perfluoroalkyl substances, such as PFOA and PFOS, under conditions suitable for in-situ groundwater remediation has been explored. This method shows potential for the removal of these substances, although PFOS proved resistant to oxidation, highlighting the need for further research to optimize this approach (Park et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O4S/c1-15-5-2-3-7(16-17(12,13)14)6(4-5)8(9,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMOHRAOEUDMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OS(=O)(=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411223-87-3 |

Source

|

| Record name | 4-methoxy-2-(trifluoromethyl)phenyl fluoranesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2862761.png)

![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride](/img/structure/B2862762.png)

![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/no-structure.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)

![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)